3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
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Overview
Description
3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring and an oxadiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with a suitable hydrazine derivative, followed by oxidation to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazinone ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the oxadiazinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone: This compound features a benzothiazolone ring instead of an oxadiazinone ring and has different reactivity and applications.
3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester: This compound contains an isoxazole ring and is used in different contexts compared to the oxadiazinone derivative.
Uniqueness
3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to its specific combination of a thiophene ring and an oxadiazinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62068-57-9 |
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Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
3-methyl-6-thiophen-2-yl-4H-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C8H8N2O2S/c1-10-5-9-7(12-8(10)11)6-3-2-4-13-6/h2-4H,5H2,1H3 |
InChI Key |
SJSJNXWIKLKPLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C(OC1=O)C2=CC=CS2 |
Origin of Product |
United States |
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